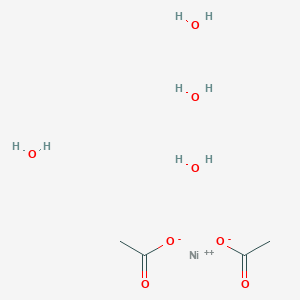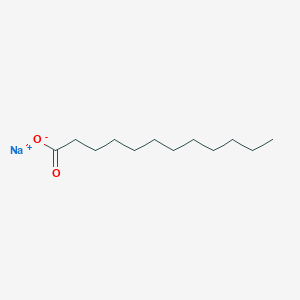
Laurato de sodio
Descripción general
Descripción
Sodium laurate, also known as dodecanoic acid or lauric acid, is a naturally occurring fatty acid found in many vegetable oils and animal fats. It is a white, waxy solid with a slight odor and a bitter taste. It is used in a variety of applications, including as a surfactant, emulsifier, and preservative, and is also used in the manufacture of soaps, shampoos, and cosmetics. Sodium laurate is also used in the production of biodiesel and has been found to be a promising alternative fuel source.
Aplicaciones Científicas De Investigación
Excipiente farmacéutico
El laurato de sodio se utiliza en la industria farmacéutica como un excipiente. Facilita la formulación y administración de medicamentos, actuando como un adhesivo en el recubrimiento de tabletas y como un estabilizador de emulsión para formulaciones líquidas y supositorios .
Proteómica de membrana
En la proteómica de membrana, el this compound sirve como un agente solubilizante para las proteínas de membrana. Es compatible con proteasas como tripsina y quimotripsina, que son cruciales para la digestión de proteínas en el análisis proteómico basado en espectrometría de masas .
Tensioactivo y emulsionante
Como tensioactivo y emulsionante, el this compound participa en la formación de hidrogeles a través del coensamblaje con nanopartículas de sílice. Esta aplicación es significativa en la creación de materiales con propiedades únicas para diversos fines científicos .
Síntesis de nanopartículas
El this compound juega un papel en la síntesis de nanopartículas de plata monodispersas. Afecta el proceso de formación, lo cual es valioso para la producción a gran escala de nanopartículas utilizadas en numerosos campos de investigación .
Inducción de enfermedad arterial periférica en modelos animales
Se ha utilizado para inducir enfermedad arterial periférica en ratas con fines de investigación, proporcionando un modelo para estudiar esta condición .
Agente blanqueador, de lavado y de peeling
Por último, el this compound se reconoce como un agente blanqueador, de lavado y de peeling, aunque su uso en esta capacidad puede ser limitado debido a la posible interrupción de la barrera cutánea y el daño celular .
Mecanismo De Acción
Target of Action
Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .
Mode of Action
Like other surfactants, sodium laurate is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, sodium laurate molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .
Biochemical Pathways
It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, sodium laurate has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .
Result of Action
The primary result of sodium laurate’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, sodium laurate can affect membrane permeability and has been used experimentally to induce disease states for research purposes .
Action Environment
The efficacy and stability of sodium laurate can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), sodium laurate is generally stable and effective .
Safety and Hazards
Sodium laurate can cause skin irritation and damage to the skin’s barrier . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers Several papers have been published on sodium laurate, including studies on its use in skin care , its role in the synthesis of nanoparticles , and its physical and chemical properties . These papers provide valuable insights into the properties and applications of sodium laurate.
Análisis Bioquímico
Biochemical Properties
Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows sodium laurate to interact with various biomolecules, particularly proteins, within biochemical reactions .
Cellular Effects
Sodium laurate has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that sodium laurate can cause irritation and damage to the skin’s barrier .
Molecular Mechanism
The molecular mechanism of sodium laurate primarily involves its surfactant properties. As a soap, sodium laurate can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium laurate has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .
Dosage Effects in Animal Models
In animal models, the effects of sodium laurate can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats
Transport and Distribution
Sodium laurate, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules
Subcellular Localization
Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium laurate can be achieved through the saponification of lauric acid with sodium hydroxide.", "Starting Materials": ["Lauric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve lauric acid in water", "Slowly add sodium hydroxide solution to the lauric acid solution with constant stirring", "Heat the mixture to 70-80°C and continue stirring for 1-2 hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the Sodium laurate with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain Sodium laurate as a white solid" ] } | |
Número CAS |
629-25-4 |
Fórmula molecular |
C12H24NaO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
sodium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
Clave InChI |
NDORGWUNFGHGKU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCC(=O)O.[Na] |
Otros números CAS |
629-25-4 |
Descripción física |
DryPowder; Liquid |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
143-07-7 (Parent) |
Sinónimos |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




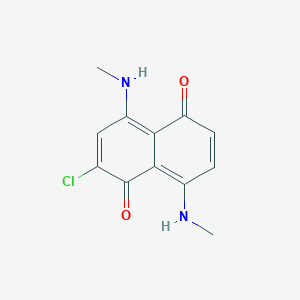
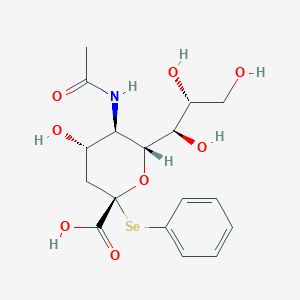
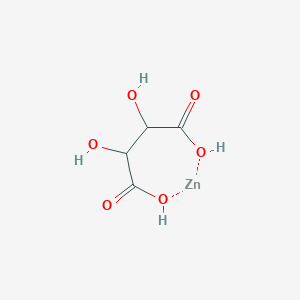
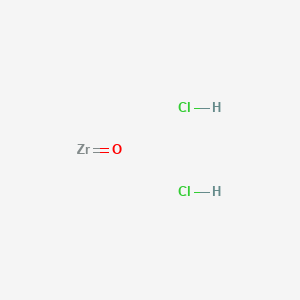



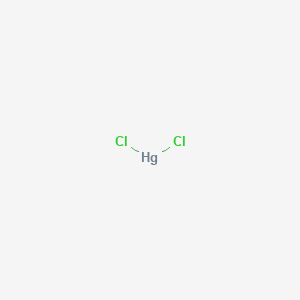
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)



